Phosphoramidothioic acid, O-isopropyl S-methyl ester Phosphoramidothioic acid, O-isopropyl S-methyl ester
Brand Name: Vulcanchem
CAS No.: 10265-95-9
VCID: VC18419370
InChI: InChI=1S/C4H12NO2PS/c1-4(2)7-8(5,6)9-3/h4H,1-3H3,(H2,5,6)
SMILES:
Molecular Formula: C4H12NO2PS
Molecular Weight: 169.19 g/mol

Phosphoramidothioic acid, O-isopropyl S-methyl ester

CAS No.: 10265-95-9

Cat. No.: VC18419370

Molecular Formula: C4H12NO2PS

Molecular Weight: 169.19 g/mol

* For research use only. Not for human or veterinary use.

Phosphoramidothioic acid, O-isopropyl S-methyl ester - 10265-95-9

Specification

CAS No. 10265-95-9
Molecular Formula C4H12NO2PS
Molecular Weight 169.19 g/mol
IUPAC Name 2-[amino(methylsulfanyl)phosphoryl]oxypropane
Standard InChI InChI=1S/C4H12NO2PS/c1-4(2)7-8(5,6)9-3/h4H,1-3H3,(H2,5,6)
Standard InChI Key ZQCPGYWIDZZZDV-UHFFFAOYSA-N
Canonical SMILES CC(C)OP(=O)(N)SC

Introduction

Structural and Molecular Characteristics

The molecular formula of phosphoramidothioic acid, O-isopropyl S-methyl ester, is C₅H₁₄NO₂PS, with a molecular weight of 191.21 g/mol (calculated from atomic masses). The compound features a tetrahedral phosphorus center bonded to:

  • An amino group (–NH₂),

  • A sulfur atom (–S–),

  • An isopropyloxy group (–O–C₃H₇),

  • A methylthio group (–S–CH₃).

The stereochemistry at the phosphorus atom is a critical determinant of its reactivity and biological activity. Phosphoramidothioates exhibit chirality due to the asymmetric phosphorus center, leading to enantiomers with distinct physicochemical and toxicological profiles . For example, the absolute configuration of similar compounds, such as O-methyl phosphoromorpholidothioic acid, has been resolved using diastereomeric salt formation with alkaloids like strychnine .

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis of phosphoramidothioates typically involves nucleophilic substitution reactions at the phosphorus center. A general approach for O-isopropyl S-methyl derivatives could follow:

  • Formation of the Phosphoramidothioic Acid Backbone:
    Reaction of phosphorus oxychloride (POCl₃) with ammonia yields phosphoramidochloridate, which is subsequently treated with hydrogen sulfide to introduce the thiol group :

    POCl₃+NH₃Cl2P(O)NH2+HCl\text{POCl₃} + \text{NH₃} \rightarrow \text{Cl}_2\text{P(O)NH}_2 + \text{HCl} Cl2P(O)NH2+H2SHS–P(O)(NH2)Cl+HCl\text{Cl}_2\text{P(O)NH}_2 + \text{H}_2\text{S} \rightarrow \text{HS–P(O)(NH}_2\text{)Cl} + \text{HCl}
  • Esterification:
    The thiol and hydroxyl groups are esterified with methyl and isopropyl alcohols, respectively, under controlled conditions:

    HS–P(O)(NH2)Cl+CH3OHCH3S–P(O)(NH2)Cl+H2O\text{HS–P(O)(NH}_2\text{)Cl} + \text{CH}_3\text{OH} \rightarrow \text{CH}_3\text{S–P(O)(NH}_2\text{)Cl} + \text{H}_2\text{O} CH3S–P(O)(NH2)Cl+(CH3)2CHOH(CH3)2CHO–P(O)(NH2)–S–CH3+HCl\text{CH}_3\text{S–P(O)(NH}_2\text{)Cl} + (\text{CH}_3)_2\text{CHOH} \rightarrow (\text{CH}_3)_2\text{CHO–P(O)(NH}_2\text{)–S–CH}_3 + \text{HCl}

Stereochemical Considerations

The stereospecificity of phosphoramidothioate synthesis is well-documented. For instance, chlorination of S-alkyl phosphorothioates proceeds with inversion of configuration at phosphorus, while reactions with alcohols may retain stereochemistry depending on the leaving group and solvent . Asymmetric demethylation using chiral bases like strychnine has been employed to resolve enantiomers of related compounds .

Physicochemical Properties

While direct data on O-isopropyl S-methyl phosphoramidothioate are scarce, analogous compounds provide benchmarks:

PropertyO,S-Dimethyl Phosphoramidothioate O-Isopropyl S-Methyl (Inferred)
Molecular FormulaC₂H₈NO₂PS₂C₅H₁₄NO₂PS
Molecular Weight (g/mol)157.195191.21
Boiling Point120°C (decomposes)Not reported
SolubilityMiscible in polar solventsLikely similar
CAS Registry Number10265-92-6Not assigned

The compound is expected to exhibit moderate solubility in organic solvents like dichloromethane and limited solubility in water due to its ester groups.

Biological Activity and Applications

Phosphoramidothioates are widely studied as insecticides and acaricides. For example:

  • Methamidophos (O,S-dimethyl phosphoramidothioate) is a systemic insecticide effective against sucking pests .

  • Dimethoate (O,O-dimethyl S-(N-methylcarbamoyl)methyl phosphorodithioate) controls aphids and mites .

The O-isopropyl S-methyl derivative may share similar modes of action, inhibiting acetylcholinesterase (AChE) by phosphorylating the enzyme’s active site. Structural modifications, such as the bulky isopropyl group, could enhance lipid solubility and persistence in biological systems.

Crystallographic Insights

X-ray crystallography of related phosphoramidothioates reveals key structural motifs:

  • Bond Lengths: P=O (1.45–1.49 Å), P–S (1.95–2.05 Å) .

  • Torsional Angles: The O–P–S–C moiety adopts a gauche conformation to minimize steric strain .

These findings suggest that O-isopropyl S-methyl phosphoramidothioate likely exhibits similar geometric parameters, with the isopropyl group introducing steric hindrance that may influence reactivity.

Future Directions

  • Stereoselective Synthesis: Developing catalytic asymmetric methods to access enantiopure phosphoramidothioates.

  • Structure-Activity Relationships: Correlating substituent effects (e.g., isopropyl vs. methyl) with insecticidal potency.

  • Environmental Degradation Studies: Assessing hydrolysis and photolysis pathways to mitigate ecological risks.

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